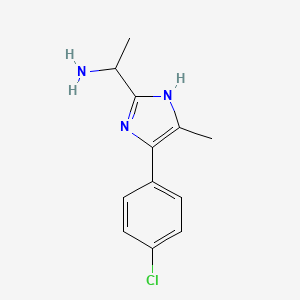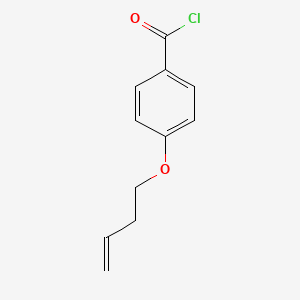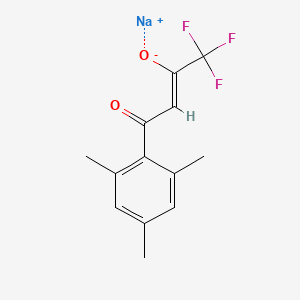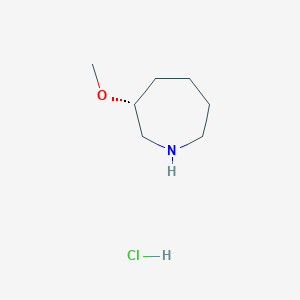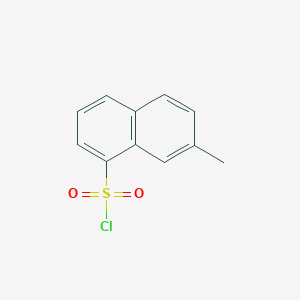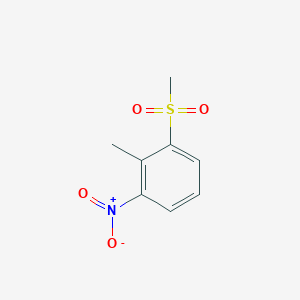
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol is an organic compound with a complex structure that includes methoxy and dimethoxymethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol typically involves the reaction of methanol with formaldehyde in the presence of an acid catalyst. This process can be carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous gas-phase fixed bed reactor using a bifunctional Cu/zeolite catalyst. This method is efficient and allows for high selectivity and yield of the desired product. The process involves the dehydrogenation of methanol to formaldehyde, which then condenses with additional methanol to form the dimethoxymethyl group .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and dimethoxymethyl groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of methoxy and dimethoxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
[2-(dimethoxymethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H16O4/c1-13-9-4-5-10(8(6-9)7-12)11(14-2)15-3/h4-6,11-12H,7H2,1-3H3 |
Clé InChI |
JSIOAXNMCUWHDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(OC)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


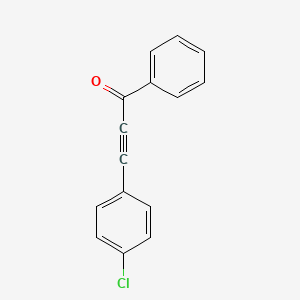
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)
